molecular formula C12H14O4 B14428597 4-(2,5-Dimethoxyphenyl)but-3-enoic acid CAS No. 83655-42-9

4-(2,5-Dimethoxyphenyl)but-3-enoic acid

Cat. No.: B14428597
CAS No.: 83655-42-9
M. Wt: 222.24 g/mol
InChI Key: LWOKRIASKVODMR-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)but-3-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a but-3-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)but-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, affecting metabolic processes. The methoxy groups and the double bond in the but-3-enoic acid chain play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid is unique due to its specific substitution pattern and the presence of both methoxy groups and a double bond in the but-3-enoic acid chain.

Properties

CAS No.

83655-42-9

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)but-3-enoic acid

InChI

InChI=1S/C12H14O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h3-4,6-8H,5H2,1-2H3,(H,13,14)

InChI Key

LWOKRIASKVODMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CCC(=O)O

Origin of Product

United States

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